molecular formula C4H7NO3 B14778885 (2R,3R)-3-hydroxyazetidine-2-carboxylic acid

(2R,3R)-3-hydroxyazetidine-2-carboxylic acid

Cat. No.: B14778885
M. Wt: 117.10 g/mol
InChI Key: JAKLQFNZPHKMDA-UHFFFAOYSA-N
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Description

(2R,3R)-3-hydroxyazetidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. It is a four-membered ring structure containing both a hydroxyl group and a carboxylic acid group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-hydroxyazetidine-2-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the cyclization of N-protected serine derivatives under basic conditions. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as enzymatic resolution or asymmetric synthesis using chiral catalysts. These methods ensure high enantiomeric purity and yield, which are crucial for its applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-hydroxyazetidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: SOCl2, phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

(2R,3R)-3-hydroxyazetidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3R)-3-hydroxyazetidine-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key metabolic enzymes, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2,3-dihydroxybutanedioic acid:

    (2R,3R)-2,3-butanediol: A diol with similar stereochemistry but different functional groups.

Uniqueness

(2R,3R)-3-hydroxyazetidine-2-carboxylic acid is unique due to its four-membered ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of hydroxyl and carboxylic acid groups makes it a versatile intermediate in various synthetic pathways.

Properties

Molecular Formula

C4H7NO3

Molecular Weight

117.10 g/mol

IUPAC Name

3-hydroxyazetidine-2-carboxylic acid

InChI

InChI=1S/C4H7NO3/c6-2-1-5-3(2)4(7)8/h2-3,5-6H,1H2,(H,7,8)

InChI Key

JAKLQFNZPHKMDA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(N1)C(=O)O)O

Origin of Product

United States

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